molecular formula C72H138N20O15 B12383054 KLA peptide

KLA peptide

Cat. No.: B12383054
M. Wt: 1524.0 g/mol
InChI Key: HJGYUFLSCLNDHT-QIAHVZGYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: KLA peptide is typically synthesized using solid-phase peptide synthesis (SPPS) methods. The synthesis involves the stepwise addition of amino acids to a resin-bound peptide chain. The 9-fluorenyl-methoxycarbonyl (Fmoc) chemistry is commonly used for this purpose. The crude peptides are then purified using preparative reversed-phase high-performance liquid chromatography (RP-HPLC) .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes as in laboratory settings but on a larger scale. Automated peptide synthesizers are often employed to ensure high yield and purity. The peptides are then purified and characterized using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .

Chemical Reactions Analysis

Types of Reactions: KLA peptide primarily undergoes reactions that involve its interaction with cellular membranes. These include:

Common Reagents and Conditions:

Major Products Formed: The primary product formed from the synthesis of this compound is the peptide itself, which can then be further modified or conjugated with other molecules for specific applications .

Scientific Research Applications

KLA peptide has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

The mechanism of action of KLA peptide involves its interaction with mitochondrial membranes. The peptide disrupts the mitochondrial membrane, leading to the release of cytochrome c and the activation of caspases, which are enzymes that play a crucial role in the apoptosis pathway. This results in programmed cell death . The molecular targets of this compound include the mitochondrial membrane and various proteins involved in the apoptosis pathway .

Biological Activity

KLA peptide, specifically the sequence (KLAKLAK)2, has garnered significant attention in cancer research due to its pro-apoptotic properties and ability to disrupt mitochondrial membranes. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and recent research findings.

This compound functions primarily by inducing apoptosis in cancer cells through the following mechanisms:

  • Mitochondrial Disruption : KLA peptides disrupt the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of apoptotic pathways. This mechanism is crucial for its effectiveness against various cancer cell lines .
  • Cell Penetration Challenges : Despite its potent activity, this compound has poor cell-penetrating capabilities. To enhance its therapeutic efficacy, researchers have explored coadministration with cell-penetrating peptides (CPPs), such as HPRP-A1, which facilitate KLA's entry into cells .

Research Findings

Recent studies have demonstrated the effectiveness of this compound in various experimental settings:

  • In Vitro Studies :
    • A study indicated that coadministration of KLA with HPRP-A1 resulted in an apoptosis rate of 65% in MCF-7 breast cancer cells and 45% in A549 lung cancer cells. The combination significantly inhibited tumor growth without harming normal tissues .
    • Another investigation showed that KLA combined with ionizing radiation enhanced apoptosis and reduced cell viability in THP-1 cells, highlighting its potential as a radiosensitizer .
  • In Vivo Studies :
    • In animal models, the combination of KLA and HPRP-A1 was shown to reduce tumor volume significantly compared to controls. The treated groups exhibited lower tumor weights and volumes, confirming the peptide's anticancer activity .
    • A different approach involved fusing KLA with tumor-targeting peptides like iRGD, which improved tissue penetration and enhanced anticancer effects in vivo .

Data Table: Summary of Key Findings

StudyCell LineTreatmentApoptosis RateTumor Volume Reduction
MCF-7KLA + HPRP-A165%Significant
A549KLA + HPRP-A145%Significant
THP-1KLA + RadiationEnhancedNot specified
MKN45KLA-iRGDNot specifiedSignificant

Case Study 1: KLA and HPRP-A1 Combination Therapy

In a controlled study involving breast cancer models, mice were treated with a combination of KLA and HPRP-A1. The results indicated a marked reduction in tumor size and weight compared to control groups receiving either treatment alone. Immunohistochemical analysis confirmed minimal toxicity to surrounding healthy tissues, suggesting a promising therapeutic strategy for enhancing the efficacy of anticancer peptides .

Case Study 2: Radio-sensitization with KLA

Another study evaluated the effects of combining KLA with gamma-ray radiation on THP-1 cells. The results showed that this combination not only reduced cell viability but also significantly increased apoptosis rates compared to radiation alone. This finding positions KLA as a potential adjunct therapy in radiotherapy protocols for certain cancers .

Properties

Molecular Formula

C72H138N20O15

Molecular Weight

1524.0 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]hexanoic acid

InChI

InChI=1S/C72H138N20O15/c1-41(2)37-55(89-63(97)49(79)25-13-19-31-73)68(102)80-45(9)60(94)85-51(27-15-21-33-75)65(99)90-56(38-42(3)4)69(103)81-46(10)59(93)84-50(26-14-20-32-74)64(98)87-53(29-17-23-35-77)67(101)92-58(40-44(7)8)70(104)82-47(11)61(95)86-52(28-16-22-34-76)66(100)91-57(39-43(5)6)71(105)83-48(12)62(96)88-54(72(106)107)30-18-24-36-78/h41-58H,13-40,73-79H2,1-12H3,(H,80,102)(H,81,103)(H,82,104)(H,83,105)(H,84,93)(H,85,94)(H,86,95)(H,87,98)(H,88,96)(H,89,97)(H,90,99)(H,91,100)(H,92,101)(H,106,107)/t45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-/m0/s1

InChI Key

HJGYUFLSCLNDHT-QIAHVZGYSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)N

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.